molecular formula C6H8ClNO2 B1626042 4-(Hydroxymethyl)pyridin-3-ol hydrochloride CAS No. 67992-19-2

4-(Hydroxymethyl)pyridin-3-ol hydrochloride

Cat. No.: B1626042
CAS No.: 67992-19-2
M. Wt: 161.58 g/mol
InChI Key: IEVWQHMPMFJLQY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, with the addition of a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyridin-3-ol hydrochloride can be achieved through several methods. One common approach involves the protection of the hydroxyl group followed by the introduction of the hydroxymethyl group. The reaction typically involves the use of protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group. The hydroxymethyl group can then be introduced using formaldehyde and a base such as sodium hydroxide. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)pyridin-3-ol.

    Reduction: 4-Methylpyridin-3-ol.

    Substitution: 4-(Substituted methyl)pyridin-3-ol derivatives.

Scientific Research Applications

4-(Hydroxymethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)pyridin-3-ol hydrochloride is unique due to the presence of both hydroxymethyl and hydroxyl groups on the pyridine ring, along with the hydrochloride group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(hydroxymethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h1-3,8-9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVWQHMPMFJLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497148
Record name 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67992-19-2
Record name 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Hydroxymethyl)pyridin-3-ol hydrochloride
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